2,3-Diiodoprop-2-en-1-ol
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Overview
Description
2,3-Diiodoprop-2-en-1-ol: is an organic compound with the molecular formula C3H4I2O It is characterized by the presence of two iodine atoms attached to a propen-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diiodoprop-2-en-1-ol typically involves the iodination of propen-1-ol derivatives. One common method is the reaction of propen-1-ol with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diiodoprop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of deiodinated alcohols or hydrocarbons.
Substitution: The iodine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Iodinated aldehydes or carboxylic acids.
Reduction: Deiodinated alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2,3-Diiodoprop-2-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of iodinated pharmaceuticals and radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Diiodoprop-2-en-1-ol involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, resulting in various chemical and biological effects. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
2,3-Dibromoprop-2-en-1-ol: Similar structure but with bromine atoms instead of iodine.
2,3-Dichloroprop-2-en-1-ol: Similar structure but with chlorine atoms instead of iodine.
2,3-Difluoroprop-2-en-1-ol: Similar structure but with fluorine atoms instead of iodine.
Comparison: 2,3-Diiodoprop-2-en-1-ol is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and properties compared to its brominated, chlorinated, or fluorinated analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic and research applications.
Properties
Molecular Formula |
C3H4I2O |
---|---|
Molecular Weight |
309.87 g/mol |
IUPAC Name |
(Z)-2,3-diiodoprop-2-en-1-ol |
InChI |
InChI=1S/C3H4I2O/c4-1-3(5)2-6/h1,6H,2H2/b3-1- |
InChI Key |
CYYOKOZRJLDIIJ-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C(=C/I)/I)O |
Canonical SMILES |
C(C(=CI)I)O |
Origin of Product |
United States |
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